2-Bromopropionitrile

ATRP Polymer Chemistry Molecular Weight Control

2-Bromopropionitrile (BPN; C₃H₄BrN; MW 133.97 g/mol) is an α-halonitrile organic compound featuring a reactive nitrile group and a labile bromine atom at the α-carbon. It exists as a colorless to pale yellow liquid with a boiling point of 68–69 °C at 50 mmHg, density of 1.55 g/mL at 25 °C, and refractive index of 1.461 at 20 °C.

Molecular Formula C3H4BrN
Molecular Weight 133.97 g/mol
CAS No. 19481-82-4
Cat. No. B099969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopropionitrile
CAS19481-82-4
Molecular FormulaC3H4BrN
Molecular Weight133.97 g/mol
Structural Identifiers
SMILESCC(C#N)Br
InChIInChI=1S/C3H4BrN/c1-3(4)2-5/h3H,1H3
InChIKeyPYNYHMRMZOGVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromopropionitrile (CAS 19481-82-4): Technical Baseline and Procurement-Relevant Properties


2-Bromopropionitrile (BPN; C₃H₄BrN; MW 133.97 g/mol) is an α-halonitrile organic compound featuring a reactive nitrile group and a labile bromine atom at the α-carbon [1]. It exists as a colorless to pale yellow liquid with a boiling point of 68–69 °C at 50 mmHg, density of 1.55 g/mL at 25 °C, and refractive index of 1.461 at 20 °C . This bifunctional reactivity positions BPN as a key intermediate in controlled radical polymerization, particularly as an initiator in atom transfer radical polymerization (ATRP) systems, as well as a versatile building block in organic synthesis [2].

2-Bromopropionitrile: Why In-Class α-Halonitrile Substitution Without Quantitative Comparison Carries Performance Risk


Although α-halonitriles share a common structural motif—a halogen and a nitrile group on adjacent carbons—their substitution chemistry and polymerization behavior diverge significantly depending on the halogen identity and its specific α-position environment. The bromine atom in 2-bromopropionitrile exhibits leaving-group ability intermediate between chlorine and iodine, resulting in distinct reactivity profiles in nucleophilic substitution reactions and ATRP initiation efficiency that cannot be linearly extrapolated from chloro- or iodo- analogs [1]. Furthermore, the α-bromo substitution pattern confers stereoelectronic effects on adjacent reaction centers that differ markedly from β-substituted isomers such as 3-bromopropionitrile, which functions as a cyanoethylating agent rather than an α-alkylating agent [2]. These mechanistic distinctions make direct performance comparisons essential for selecting the appropriate initiator or synthetic intermediate.

2-Bromopropionitrile: Quantitative Differentiation Evidence vs. α-Chloropropionitrile and Other ATRP Initiators


ATRP Initiator Performance: Superior Control Over Molecular Weight Distribution vs. Alternative α-Bromo Initiators

In ATRP copolymerization of acrylonitrile and ethyl methacrylate at ambient temperature (30 °C), 2-bromopropionitrile (BPN) demonstrated first-order kinetics with a rate dependence of 0.86 order with respect to initiator concentration, indicating a controlled, living polymerization process with minimal termination [1]. In contrast, alternative initiators ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBP) exhibited curvature in their first-order kinetic plots, indicating that premature termination reactions were occurring [1]. This kinetic divergence demonstrates that within the same α-bromo ester/initiator class, the nitrile-bearing BPN provides demonstrably better living character under identical polymerization conditions.

ATRP Polymer Chemistry Molecular Weight Control Kinetics

Catalyst Compatibility: Distinct Optimal Pairing with Cu₂O/bpy System vs. α-Chloropropionitrile-CuCl/bpy Pairing

In a systematic study of living radical polymerization (LRP) of acrylonitrile across multiple initiator-catalyst combinations, distinct optimal pairings emerged based on halogen identity: 2-bromopropionitrile (BPN) achieved optimal performance with the Cu₂O/bpy catalyst system, whereas 2-chloropropionitrile (CPN) required a fundamentally different catalyst—CuCl/bpy—to achieve comparable controlled polymerization behavior [1]. This initiator-catalyst specificity means that users cannot simply interchange CPN for BPN without also replacing the catalyst system, a procurement consideration with significant implications for reaction optimization and cost structure.

ATRP Catalysis Initiator-Catalyst Pairing Living Radical Polymerization

ICAR ATRP Performance: High Chain-End Fidelity and Low Dispersity at Ultra-Low Catalyst Loading

In initiators for continuous activator regeneration (ICAR) ATRP of acrylonitrile, 2-bromopropionitrile (BPN) in combination with 50 ppm CuBr₂/TPMA catalyst achieved 46% conversion in 10 h and produced polyacrylonitrile (PAN) with a narrow molecular weight distribution of Mw/Mn = 1.11–1.21 [1]. The system maintained excellent control even when catalyst loading was reduced to 10 ppm (56% conversion, Mw/Mn < 1.30) and as low as 1 ppm (65% conversion, Mw/Mn = 1.41) [1]. High chain-end functionality was confirmed by ¹H NMR and successful chain extension with n-butyl acrylate, validating the living character of the polymerization [1]. This benchmark performance establishes BPN as a reference-grade initiator for ICAR ATRP of acrylonitrile, with quantitative dispersity metrics that users can compare against alternative initiators in their own optimization workflows.

ICAR ATRP Polymer Synthesis Catalyst Efficiency Dispersity Control

Enzymatic Hydrolysis: Near-Identical Conversion to α-Chloropropionitrile Under Nitrile Hydratase Conditions

Under identical enzymatic conditions with nitrile hydratase (EC 4.2.1.84), both (R,S)-2-bromopropionitrile and (R,S)-2-chloropropionitrile undergo hydrolysis to their corresponding amides with statistically indistinguishable conversion efficiencies: 47% conversion for the bromo analog versus 48% for the chloro analog [1]. This near-parity indicates that the halogen identity at the α-position does not materially alter the substrate recognition or catalytic turnover by this class of nitrile-converting enzymes. For researchers performing biocatalytic transformations, this equivalence means that selection between bromo and chloro analogs can be driven by downstream synthetic considerations or commercial availability rather than anticipated differences in enzymatic conversion efficiency.

Enzymatic Hydrolysis Nitrile Hydratase Biocatalysis Amide Synthesis

Purity Specification: Quantified Amide Impurity Ceiling Enables Quality-Controlled Procurement

Commercial specifications for 2-bromopropionitrile (97% purity grade) consistently report the principal impurity as 2-bromopropionamide at levels of <3% . This impurity arises from partial hydrolysis of the nitrile group and represents the primary degradation pathway during storage and handling. For procurement professionals and quality control analysts, this quantified impurity ceiling provides a verifiable acceptance criterion that can be independently confirmed by HPLC or GC analysis. The explicit specification of the amide impurity at <3% contrasts with generic 'purity ≥97%' statements that do not disclose the identity or maximum allowable concentration of the major contaminant.

Purity Specification Impurity Profiling Quality Control 2-Bromopropionamide

2-Bromopropionitrile: High-Confidence Research and Industrial Application Scenarios Backed by Quantitative Evidence


Controlled Radical Polymerization (ATRP/AGET ATRP/ICAR ATRP) of Acrylonitrile

2-Bromopropionitrile serves as a high-fidelity initiator for atom transfer radical polymerization (ATRP) and its variants (AGET ATRP, ICAR ATRP) for acrylonitrile polymerization. The quantitative evidence demonstrates that BPN delivers linear first-order kinetics (0.86 order initiator dependence) while alternative initiators EBiB and MBP exhibit curvature indicative of termination [1]. In ICAR ATRP, BPN with 50 ppm CuBr₂/TPMA achieves 46% conversion in 10 h with narrow dispersity (Mw/Mn = 1.11–1.21), and maintains control down to 1 ppm catalyst loading [2]. For AGET ATRP using Yb-based catalysts, BPN enables simultaneous control of molecular weight distribution and tacticity, with syndiotacticity increasing more than isotacticity as YbBr₃ content increases [3]. These performance metrics make BPN the preferred initiator when low dispersity and high chain-end fidelity are critical.

Biocatalytic Synthesis of α-Bromoamides via Nitrile Hydratase

2-Bromopropionitrile is enzymatically converted to 2-bromopropionamide by nitrile hydratase (EC 4.2.1.84) with 47% conversion efficiency—statistically equivalent to the 48% observed for 2-chloropropionitrile [1]. This quantitative parity eliminates enzyme compatibility as a differentiating factor, allowing researchers to select the bromo analog based on the distinct downstream reactivity of the resulting α-bromoamide, which offers a more labile bromine leaving group for subsequent nucleophilic substitution or cross-coupling reactions compared to the chloroamide.

Synthesis of Well-Defined Block Copolymers Containing Polyacrylonitrile Segments

The high chain-end functionality preserved in BPN-initiated ATRP systems enables successful chain extension to produce block copolymers. In AGET ATRP of acrylonitrile, BPN initiation followed by methyl methacrylate chain extension yielded PAN-b-PMMA block copolymer with molecular weight of 60,000 and polydispersity of 1.36 [1]. Similarly, in ICAR ATRP, ¹H NMR-confirmed high chain-end functionality allowed clean chain extension with n-butyl acrylate [2]. For researchers requiring block copolymers with polyacrylonitrile segments, BPN's demonstrated chain-end fidelity provides a quantitative advantage over initiators that exhibit premature termination (e.g., EBiB and MBP as shown in the kinetic curvature evidence).

Quality-Controlled Procurement with Explicit Amide Impurity Specification

For procurement in regulated or quality-sensitive environments, 2-bromopropionitrile's specification of <3% 2-bromopropionamide as the principal impurity [1] provides a verifiable acceptance criterion. This explicit impurity ceiling enables incoming QC by HPLC or GC to detect degradation (nitrile hydrolysis) that occurs during improper storage. The specification distinguishes this compound from generic α-halonitriles that may carry undefined or unspecified impurity profiles, reducing the risk of introducing uncharacterized contaminants into sensitive polymerization or synthetic workflows.

Technical Documentation Hub

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